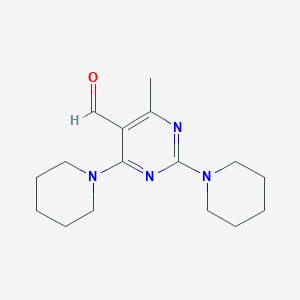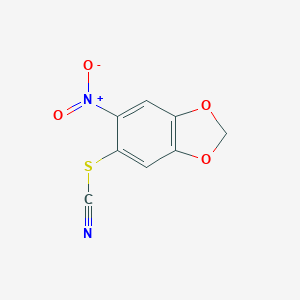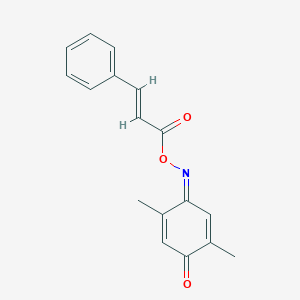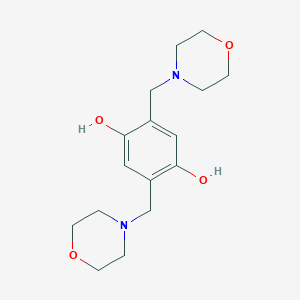
3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-one is a useful research compound. Its molecular formula is C16H9BrN2O2 and its molecular weight is 341.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound “3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-one” is a benzimidazole derivative . Benzimidazole derivatives are known to interact with various biological targets due to their structural similarity to naturally occurring nucleotides . They have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
The mode of action of benzimidazole derivatives can vary depending on the specific compound and its targets. For instance, some benzimidazole derivatives have been found to inhibit tubulin polymerization, leading to the loss of cytoplasmic microtubules . .
Biochemical Pathways
Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets and modes of action. For example, some benzimidazole derivatives have been found to modulate the polymerization of tubulin . .
Result of Action
The result of a compound’s action refers to the molecular and cellular effects it produces. For example, some benzimidazole derivatives have been found to exert antiproliferative activity on tumor cell lines . .
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-bromochromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN2O2/c17-10-5-6-14-9(7-10)8-11(16(20)21-14)15-18-12-3-1-2-4-13(12)19-15/h1-8H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZLKDOQCWALRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,7-Bis(2-chloroethyl)-9,9-dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B376958.png)

![1-aminospiro[4H-naphthalene-3,1'-cyclopentane]-2-carbonitrile](/img/structure/B376969.png)
![1-[(4-methoxyphenyl)methylideneamino]spiro[4H-naphthalene-3,1'-cyclohexane]-2-carbonitrile](/img/structure/B376970.png)
![2-benzyl-3-methyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B376971.png)
![3-phenyl-2-thioxo-2,3,5,6-tetrahydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(1H)-one](/img/structure/B376974.png)
![3-benzyl-2-thioxo-2,3,5,6-tetrahydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(1H)-one](/img/structure/B376975.png)




![2,6-Bis(2-phenylvinyl)[1,3]thiazolo[4,5-f][1,3]benzothiazole](/img/structure/B376986.png)


